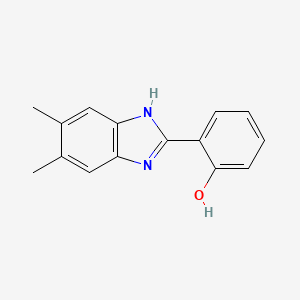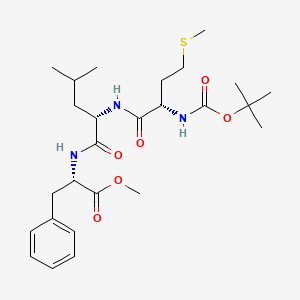
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester
Overview
Description
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester is a synthetic peptide compound. It is often used in peptide synthesis and serves as a protected form of the tripeptide methionyl-leucyl-phenylalanine. The tert-butyloxycarbonyl group is a protecting group that prevents unwanted reactions at the amino terminus during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of methionine using tert-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The protected methionine is then coupled with leucine and phenylalanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the esterification of the carboxyl group of phenylalanine using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester undergoes various chemical reactions, including:
Deprotection: Removal of the tert-butyloxycarbonyl group using acids like trifluoroacetic acid.
Hydrolysis: Cleavage of the ester bond to yield the free carboxylic acid.
Oxidation: Oxidation of the methionine sulfur atom to form sulfoxides or sulfones.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Deprotection: Methionyl-leucyl-phenylalanine.
Hydrolysis: Methionyl-leucyl-phenylalanine and methanol.
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Scientific Research Applications
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester involves its role as a protected peptide. The tert-butyloxycarbonyl group prevents unwanted side reactions during peptide synthesis. Upon deprotection, the free peptide can interact with biological targets, such as enzymes or receptors, to exert its effects. The specific molecular targets and pathways depend on the sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine: Similar structure but without the methyl ester group.
tert-Butyloxycarbonyl-leucyl-phenylalanine methyl ester: Lacks the methionine residue.
tert-Butyloxycarbonyl-methionyl-phenylalanine methyl ester: Lacks the leucine residue.
Uniqueness
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester is unique due to its specific sequence and the presence of both the tert-butyloxycarbonyl protecting group and the methyl ester. This combination allows for selective deprotection and hydrolysis, making it a versatile intermediate in peptide synthesis.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O6S/c1-17(2)15-20(23(31)28-21(24(32)34-6)16-18-11-9-8-10-12-18)27-22(30)19(13-14-36-7)29-25(33)35-26(3,4)5/h8-12,17,19-21H,13-16H2,1-7H3,(H,27,30)(H,28,31)(H,29,33)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVYDQRUVQNER-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998750 | |
| Record name | 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-78-0 | |
| Record name | tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077542780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





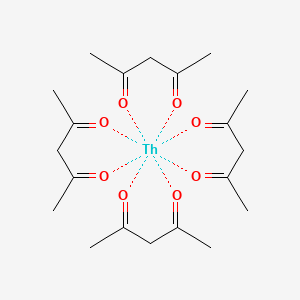
![Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate](/img/structure/B1615579.png)
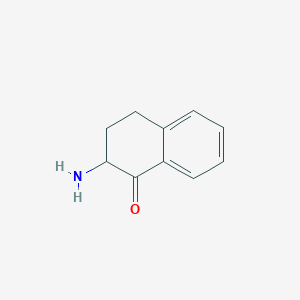

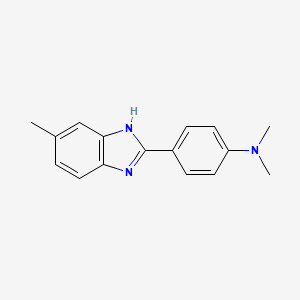
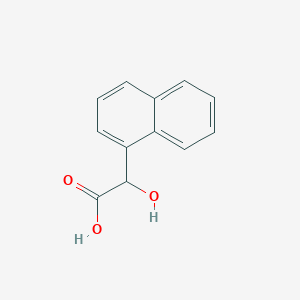
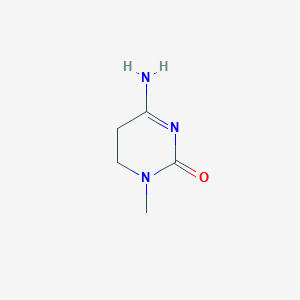

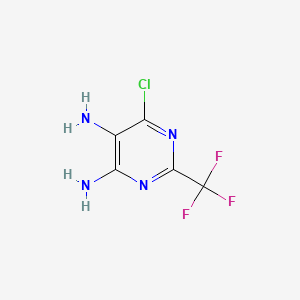
![2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1615588.png)
